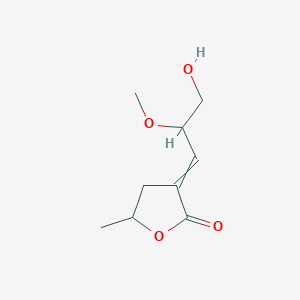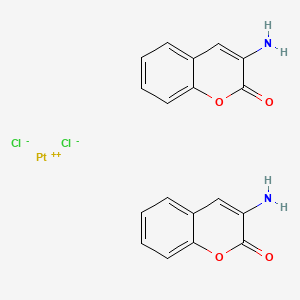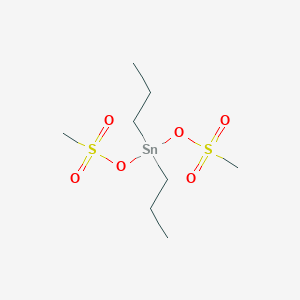
Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide is a quaternary ammonium compound that features a pyridinium ring substituted with a 3-bromopropyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide typically involves the reaction of 4-methylpyridine with 1,3-dibromopropane. The reaction is carried out in an anhydrous solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the carbon atom of the 3-bromopropyl group, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include 1-(3-hydroxypropyl)-4-methylpyridinium, 1-(3-cyanopropyl)-4-methylpyridinium, and 1-(3-thiopropyl)-4-methylpyridinium.
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as an antimicrobial agent and in the development of drugs targeting specific biological pathways.
Materials Science: Utilized in the preparation of ionic liquids and as a precursor for the synthesis of functionalized polymers.
Electrochemistry: Employed in the development of redox-active materials for batteries and other energy storage devices.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide involves its interaction with biological molecules through ionic and covalent bonding. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can alter their function. The pyridinium ring can interact with negatively charged sites in biological membranes, affecting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
- Pyridinium, 1-(3-bromopropyl)-, bromide
- Pyridinium, 1-(3-chloropropyl)-4-methyl-, chloride
- Pyridinium, 1-(3-iodopropyl)-4-methyl-, iodide
Comparison: Pyridinium, 1-(3-bromopropyl)-4-methyl-, bromide is unique due to the presence of both a bromopropyl and a methyl group on the pyridinium ring. This combination imparts distinct reactivity and physicochemical properties compared to its analogs. For instance, the bromide ion is a better leaving group than chloride, making the compound more reactive in nucleophilic substitution reactions. Additionally, the methyl group can influence the electronic properties of the pyridinium ring, affecting its reactivity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
76780-22-8 |
|---|---|
Molekularformel |
C9H13Br2N |
Molekulargewicht |
295.01 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C9H13BrN.BrH/c1-9-3-7-11(8-4-9)6-2-5-10;/h3-4,7-8H,2,5-6H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZGFNOZBLIVXFMY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=[N+](C=C1)CCCBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


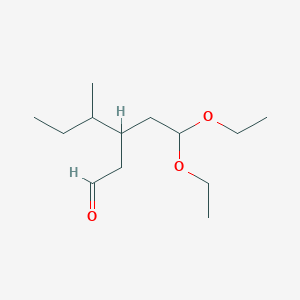
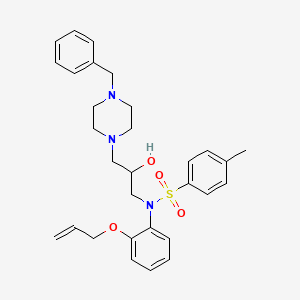
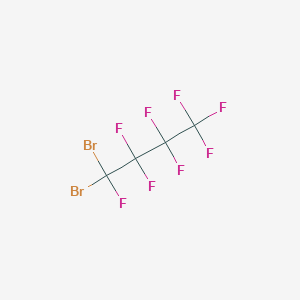
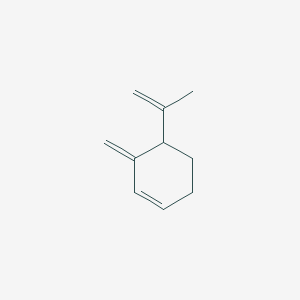
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
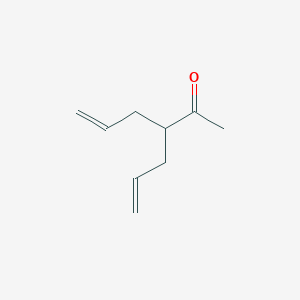
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
